Home > Products > Screening Compounds P62990 > 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine
6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine -

6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine

Catalog Number: EVT-14016430
CAS Number:
Molecular Formula: C11H10N4
Molecular Weight: 198.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine is a chemical compound with significant implications in medicinal chemistry, particularly as a potential therapeutic agent. This compound is characterized by its complex structure, which combines features from both imidazo and pyrazole rings. Its molecular formula is C11H10N4C_{11}H_{10}N_{4}, and it has a molecular weight of approximately 218.23 g/mol. The compound is recognized for its role in targeting specific biological pathways, making it of interest in cancer research and drug development.

Source

The compound can be sourced from various chemical suppliers and databases such as PubChem and CAS Common Chemistry, where it is cataloged under the CAS Registry Number 1313725-88-0. It has been studied extensively in the context of its biological activity and potential applications in treating malignancies.

Classification

6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine belongs to the class of heterocyclic compounds, specifically those containing both nitrogen-rich imidazole and pyrazole moieties. It is often classified as a small molecule drug candidate due to its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. Common methods include:

  1. Condensation Reactions: Involving the reaction of appropriate pyrazole derivatives with imidazole precursors.
  2. Cyclization Processes: Such as cyclodehydration or cyclization under acidic or basic conditions to form the fused ring structure.

Technical Details

The synthesis may require specific reagents such as acetic anhydride or phosphoric acid to facilitate the formation of the imidazole ring. Reaction conditions such as temperature and time must be optimized to achieve high yields and purity.

Molecular Structure Analysis

Structure

The molecular structure of 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine features:

  • An imidazo[1,2-a]pyridine core.
  • A methyl-substituted pyrazole group at the sixth position.
Chemical Reactions Analysis

Reactions

6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine can participate in various chemical reactions including:

  • Substitution Reactions: Where the nitrogen atoms can act as nucleophiles.
  • Oxidation/Reduction: Modifying the nitrogen atoms or side chains to enhance biological activity.

Technical Details

These reactions are often performed under controlled conditions to avoid degradation of the sensitive heterocyclic structures. The use of catalysts can also improve reaction efficiency.

Mechanism of Action

Process

The mechanism of action for 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine primarily involves inhibition of specific kinases implicated in cancer pathways, such as FLT3 (FMS-like tyrosine kinase 3). By blocking these pathways, the compound may induce apoptosis in cancer cells.

Data

Studies have shown that compounds with similar structures exhibit potent activity against FLT3 mutations common in acute myeloid leukemia. The binding affinity and selectivity for these targets are critical for therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Approximately 205.9 - 208.8 °C.

Chemical Properties

Chemical properties relevant to this compound include:

  • Solubility: Soluble in organic solvents like DMSO (dimethyl sulfoxide).

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine has potential applications in:

  • Cancer Therapy: As a targeted therapy against specific malignancies.
  • Biochemical Research: As a tool compound for studying kinase signaling pathways.

Research continues to explore its efficacy and safety profiles in clinical settings, aiming to develop new treatments for hematological cancers and other diseases influenced by kinase activity.

Synthetic Methodologies and Scaffold Optimization

Modular Synthesis Approaches for Imidazo[1,2-a]pyridine Core Functionalization

The synthesis of the imidazo[1,2-a]pyridine core typically employs cyclocondensation reactions between 2-aminopyridines and α-halo carbonyl compounds. This versatile method allows for strategic functionalization at key positions (C-3, C-6, and C-8) prior to introducing the 1-methylpyrazol-4-yl moiety. A common approach involves:

  • Gould-Jacobs Reaction: Cyclization using ethyl bromopyruvate yields ethyl imidazo[1,2-a]pyridine-3-carboxylate, enabling downstream C-3 modifications [9].
  • One-Pot Microwave-Assisted Synthesis: Significantly reduces reaction times (≤30 minutes) and improves yields (85–92%) for 3-amino-imidazo[1,2-a]pyridines, enhancing efficiency for combinatorial chemistry [9].
  • Regioselective Halogenation: Bromination at C-6 using NBS or Br₂ provides 6-bromo derivatives for subsequent cross-coupling. This position demonstrates superior reactivity for Suzuki-Miyaura couplings compared to C-8 [3].

Table 1: Core Functionalization Methods for Imidazo[1,2-a]pyridine

Position ModifiedReagents/ConditionsKey IntermediatesYield Range
C-3Ethyl bromopyruvate, EtOH, refluxEthyl imidazo[1,2-a]pyridine-3-carboxylate60–75%
C-6N-Bromosuccinimide (NBS), DMF, 80°C6-Bromoimidazo[1,2-a]pyridine70–85%
C-8I₂, K₂CO₃, DMF, 100°C8-Iodoimidazo[1,2-a]pyridine50–65%
C-3/C-6Microwave-assisted cyclization3-Amino-6-bromoimidazo[1,2-a]pyridine85–92%

Suzuki-Miyaura Cross-Coupling Strategies for Pyrazole Substitution

The 1-methyl-1H-pyrazol-4-yl group is installed predominantly via palladium-catalyzed Suzuki-Miyaura coupling between 6-bromoimidazo[1,2-a]pyridines and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Key optimization parameters include:

  • Catalyst Systems: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2–5 mol%) in dioxane/water mixtures provide optimal results for electron-rich imidazo[1,2-a]pyridines [2] [5].
  • Microwave Acceleration: Couplings completed within 1–2 hours at 100–120°C versus 12–24 hours under conventional heating [9].
  • Boronic Ester vs. Acid: Pinacol boronic esters minimize protodeboronation side reactions, especially for heteroaryl couplings [3] [5].

Table 2: Suzuki-Miyaura Coupling Optimization for Pyrazole Installation

Catalyst SystemBaseSolvent SystemTemp/TimeYield RangeAdvantages
Pd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O (3:1)90°C, 12 h65–78%Broad functional group tolerance
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O (4:1:1)Reflux, 8 h70–85%Cost-effective
XPhos Pd G₂ (2 mol%)K₃PO₄THF/H₂O (5:1)80°C, MW, 45 min88–92%Fast, high-yielding

Structural Diversification via Nucleophilic Substitution and Cyclization Reactions

Following pyrazole installation, secondary functionalization unlocks diverse pharmacophores:

  • C-3 Amidation: Acid intermediates (e.g., from ester hydrolysis) undergo coupling with amines using HATU or EDCI to yield carboxamide derivatives. Example: N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine (FLT3/BCR-ABL inhibitor) [1] [4].
  • C-H Activation/Functionalization: Direct arylation at C-8 using Pd(OAc)₂/pivalic acid systems introduces aryl/heteroaryl groups without pre-halogenation [7].
  • Heterocycle Fusion: Cyclization with bromopyruvates or thioureas yields pyran or thiazole-fused hybrids (e.g., pyrazole-pyran-imidazopyridines) targeting metabolic enzymes like G6PD [9].

Key transformations:

6-Bromoimidazo[1,2-a]pyridine  │  ├── Suzuki Coupling ──► 6-(Pyrazol-4-yl)imidazo[1,2-a]pyridine  │  ├── C-3 Ester hydrolysis ──► Carboxylic acid  │      │  │      └── Amide Coupling ──► 3-Carboxamide derivatives  │  └── Pd-catalyzed C-H Arylation ──► 6-(Pyrazol-4-yl)-8-aryl-imidazo[1,2-a]pyridines  

Late-Stage Modifications to Enhance Pharmacokinetic Properties

Lead optimization focuses on improving solubility, metabolic stability, and kinase selectivity:

  • Solubility Enhancement: Introduction of ionizable groups (morpholine, piperazine) via N-alkylation or amide coupling. Example: Piperazinylmethyl-phenyl derivatives show 5-fold increased aqueous solubility [10].
  • Metabolic Stabilization: Blocking labile sites via fluorination of phenyl rings or replacing t-butyl groups with cyclopropyl to prevent oxidative metabolism [3].
  • Selectivity Tuning:
  • Gatekeeper Pocket Targeting: Incorporating 3,5-dimethylisoxazole or quinoline-6-yl groups improves selectivity for FLT3 mutants (D835Y/F691L) over related kinases [3] [7].
  • Scaffold Hopping: Replacing thiophene with pyridine in imidazo[1,2-a]pyridine-thiophene derivatives reduces off-target NEK2 inhibition while maintaining FLT3 potency [3].

Table 3: Structure-Property Relationship in Late-Stage Optimization

Modification TypeStructural ChangeProperty ImpactExample Target
Solubility enhancementN-Methylpiperazine at C-3 aryl↑ Aqueous solubility (2.5 mg/mL → 12 mg/mL)PI3Kα inhibitors [6]
Metabolic stabilizationFluorine at phenyl ortho-position↓ CYP3A4-mediated demethylation (t₁/₂ +40%)c-Met inhibitors [8]
Kinase selectivityQuinoline-6-yl at C-6>100-fold selectivity for CLK1 vs DYRK1ACLK1 inhibitors [7]
BioavailabilityPEG-linked esters↑ Oral absorption (F = 22% → 65%)FLT3 inhibitors [3]

Properties

Product Name

6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine

IUPAC Name

6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C11H10N4/c1-14-7-10(6-13-14)9-2-3-11-12-4-5-15(11)8-9/h2-8H,1H3

InChI Key

PBHYPDOTWKRCRX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN3C=CN=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.